2,3'-Difluoro-5-vinyl-1,1'-biphenyl
Description
Properties
IUPAC Name |
4-ethenyl-1-fluoro-2-(3-fluorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2/c1-2-10-6-7-14(16)13(8-10)11-4-3-5-12(15)9-11/h2-9H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPXHJVAVKVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling of Fluorinated Boronic Acids and Halogenated Arenes
A two-step approach involves:
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Formation of the biphenyl core : A fluorinated phenylboronic acid (e.g., 3-fluorophenylboronic acid) couples with a halogenated arene (e.g., 3-bromo-5-vinylbenzene) using a palladium catalyst.
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Introduction of the second fluorine : Directed ortho-metalation or electrophilic fluorination introduces the 2'-fluoro group.
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Catalyst : Pd(PPh₃)₄ (0.5–2 mol%)
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Ligand : XPhos or DavePhos (enhances electron-poor substrate coupling)
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Base : K₃PO₄ or Na₂CO₃
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Solvent : THF/H₂O or toluene/H₂O (3:1)
Key Data :
One-Pot Sequential Coupling
Nickel-Catalyzed C(sp²)–C(sp³) Coupling for Vinyl Group Installation
Nickel catalysis provides an alternative for introducing vinyl groups post-biphenyl formation.
NiH-Catalyzed Vinylation
A NiH/ligand system (e.g., bis(cyclooctadiene)nickel) facilitates the coupling of biphenyl halides with vinyl silanes or vinyl boranes:
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Substrate : 2,3'-Difluoro-5-bromo-1,1'-biphenyl
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Vinyl Source : Chlorodimethyl(vinyl)silane
Advantages :
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Tolerates steric hindrance from fluorine substituents.
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Avoids pre-functionalized vinyl boronic acids.
Diazotization and Ullmann Coupling for Electron-Deficient Systems
For highly fluorinated substrates, traditional Ullmann coupling remains viable:
Diazonium Salt Formation and Coupling
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Diazotization : 2,3-Difluoroaniline is treated with NaNO₂/HCl to form the diazonium salt.
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Coupling : Reaction with 5-vinylbenzene in the presence of Cu(I) catalysts produces the biphenyl scaffold.
Conditions :
Limitations :
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Lower yields compared to Pd/Ni methods.
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Requires strict temperature control (−5 to 0°C).
Post-Synthetic Modifications
Fluorination via Deoxyfluorination
Unfluorinated biphenyls can be fluorinated using reagents like DAST (diethylaminosulfur trifluoride):
Vinylation via Heck Coupling
A Heck reaction installs the vinyl group on pre-formed fluorinated biphenyls:
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Substrate : 2,3'-Difluoro-5-iodo-1,1'-biphenyl
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Vinyl Source : Ethylene gas or vinyl tributyltin
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Catalyst : Pd(OAc)₂/P(o-tol)₃
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | High selectivity, scalable | Requires pre-functionalized boronic acids | 70–95 |
| NiH Catalysis | Tolerates steric hindrance | Sensitive to oxygen/moisture | 60–70 |
| Ullmann Coupling | Low-cost copper catalysts | Low yields, harsh conditions | 50–65 |
| Post-synthetic fluorination | Flexibility in substitution | Multi-step, reagent toxicity | 60–72 |
Chemical Reactions Analysis
Types of Reactions
2,3’-Difluoro-5-vinyl-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated biphenyl derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides, while reduction can produce saturated biphenyl derivatives.
Scientific Research Applications
Materials Science
Organic Light Emitting Diodes (OLEDs)
2,3'-Difluoro-5-vinyl-1,1'-biphenyl is utilized as a key component in the development of OLEDs due to its favorable electronic properties. The compound's structure allows for efficient charge transport and light emission. Research indicates that derivatives of biphenyl compounds can enhance the performance of OLEDs by providing narrowband emission characteristics, which are crucial for high-quality displays .
Liquid Crystals
The compound is also significant in the formulation of liquid crystals. Its biphenyl structure contributes to the thermal stability and optical properties necessary for liquid crystal displays (LCDs). The introduction of fluorine atoms enhances the rigidity and stability of the liquid crystal phases, making them suitable for various display technologies .
Organic Electronics
Semiconductors
In organic semiconductor applications, this compound serves as a building block for synthesizing new materials with improved charge mobility. The fluorinated biphenyl derivatives exhibit enhanced electron-withdrawing properties, which can optimize the electronic characteristics of organic field-effect transistors (OFETs) and other electronic devices .
Photovoltaic Cells
The compound has potential applications in organic photovoltaic cells. Its ability to form π-stacking interactions with other organic materials can improve light absorption and charge separation efficiency in solar cells .
Medicinal Chemistry
Pharmaceutical Applications
Research has shown that biphenyl derivatives, including this compound, play a role in drug development due to their biological activity. These compounds have been investigated for their potential as anti-cancer agents and in the treatment of various diseases due to their ability to interact with biological targets effectively . Specific studies have highlighted their use in synthesizing active pharmaceutical ingredients (APIs) that exhibit anti-inflammatory and anti-tumor properties .
| Application Area | Specific Use | Benefits |
|---|---|---|
| OLEDs | Light emission material | High efficiency and narrowband emission |
| Liquid Crystals | Display technologies | Enhanced thermal stability |
| Organic Semiconductors | Building block for new materials | Improved charge mobility |
| Photovoltaic Cells | Light absorption enhancement | Increased efficiency in energy conversion |
| Medicinal Chemistry | Drug development | Potential anti-cancer and anti-inflammatory effects |
Case Studies
Case Study 1: OLED Development
A study conducted by Kwon et al. demonstrated that incorporating this compound into OLED structures resulted in devices with significantly improved luminous efficiency and color purity compared to traditional materials. The research highlighted the compound's narrow photoluminescence spectra, which is essential for high-performance OLED applications .
Case Study 2: Anticancer Activity
Another investigation focused on the synthesis of a series of biphenyl derivatives including this compound and their evaluation against cancer cell lines. The results indicated that these compounds exhibited notable cytotoxic effects on various cancer types, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 2,3’-Difluoro-5-vinyl-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the vinyl group can participate in covalent interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Biphenyls
Polychlorinated Biphenyls (PCBs)
- Structural Similarities : PCBs, such as PCB-67 (2,3',4,5-tetrachlorobiphenyl) and PCB-70 (2,3',4,6-tetrachlorobiphenyl), share the biphenyl backbone but differ in halogen type (Cl vs. F) and substitution patterns .
- Degradation Pathways : Biphenyl 2,3-dioxygenase (BPDO) in Pseudomonas alcaliphila JAB1 catalyzes the hydroxylation of PCB congeners, but substrate specificity depends on substituent positions. For instance, ortho-substituted chlorines hinder enzymatic activity, while para-substitutions are tolerated .
- Induction of Enzymes: Unlike PCBs, fluorinated biphenyls like 2,3'-Difluoro-5-vinyl-1,1'-biphenyl may induce BPDO expression indirectly via structural mimicry of natural substrates (e.g., flavonoids, monoterpenes) .
Difluorinated Biphenyl Derivatives
- 4',6-Difluoro-1,1'-biphenyl-3-carboxylic acid (CAS 1181452-11-8): This compound shares fluorine substituents but lacks the vinyl group.
- 6-Fluoro-[1,1'-biphenyl]-3,3'-dicarboxylic acid (CAS 1261977-27-8): The dual carboxylic acid groups facilitate binding to regulatory proteins like BphR1/BphR2, modulating operon induction .
Vinyl-Substituted Biphenyls
- 5-Vinylbiphenyl: The absence of fluorine substituents simplifies degradation by BPDO, as fluorine’s electronegativity can sterically hinder enzyme-substrate interactions. Studies on Pseudomonas pseudoalcaligenes KF707 show that non-halogenated vinylbiphenyls undergo epoxidation at the vinyl group .
- Biphenyl with Conjugated Double Bonds: Compounds like flavone (a plant metabolite) are structurally analogous due to their aromatic rings and unsaturated side chains. BPDO hydroxylates flavone’s B-ring, producing dihydroxylated chromanone derivatives .
Key Comparative Data
Mechanistic Insights and Research Findings
Enzymatic Interactions
- Substrate Specificity: The vinyl group in this compound may undergo epoxidation via BPDO’s monooxygenase activity, analogous to (S)-limonene conversion to perillyl alcohol . Fluorine atoms at 2- and 3'-positions likely reduce binding affinity compared to non-halogenated substrates.
- Regulatory Effects: Fluorinated biphenyls are weaker inducers of the bph operon compared to monoterpenes (e.g., limonene) or flavonoids. This aligns with findings that induction strength correlates with structural similarity to natural inducers like biphenyl .
Environmental and Metabolic Implications
- Biodegradation Potential: Fluorine’s strong C-F bond resistance suggests slower degradation rates compared to chlorinated or hydroxylated biphenyls. However, vinyl groups may enhance reactivity under aerobic conditions .
- Toxicity Profile : Fluorinated derivatives are less persistent than PCBs but may exhibit unique ecotoxicological effects due to metabolite stability .
Q & A
Q. What are the recommended synthetic routes for 2,3'-difluoro-5-vinyl-1,1'-biphenyl, and how can reaction conditions be optimized for higher yield?
Answer: A common approach involves Suzuki-Miyaura cross-coupling reactions, leveraging fluorinated aryl halides and vinyl boronic esters. For example, details a synthesis pathway for a structurally similar biphenyl derivative using palladium catalysis, yielding 82% product after flash chromatography and ethanol recrystallization . Key optimization steps include:
- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced stability.
- Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
- Purification : Employ gradient elution in flash chromatography (hexane/ethyl acetate) followed by recrystallization for purity >99% (HPLC-C18 validated) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃) should confirm fluorine-induced deshielding and vinyl proton coupling patterns (e.g., δ 6.8–7.2 ppm for biphenyl protons; J = 16 Hz for trans-vinyl protons) .
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection at 230–265 nm to verify purity (>99%) and detect trace impurities .
- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated for analogous fluorinated terphenyl derivatives (e.g., R factor <0.06) .
Advanced Research Questions
Q. What role do fluorinated biphenyl derivatives play in enzymatic degradation pathways, and how do structural modifications (e.g., fluorine position) influence substrate specificity?
Answer: Fluorinated biphenyls are recalcitrant to biodegradation due to C-F bond stability, but specific enzymes like biphenyl 2,3-dioxygenase (BPDO) can hydroxylate these compounds. –14 highlight that Pseudomonas strains metabolize biphenyls via meta-cleavage pathways. Key findings:
- Substrate specificity : BPDO in Pseudomonas alcaliphila JAB1 preferentially cleaves 2,3-dihydroxybiphenyl over catechols, with activity modulated by fluorine substituents (electron-withdrawing effects reduce binding affinity) .
- Induction dynamics : BPDO expression is strongly induced by monoterpenes, suggesting co-metabolism potential in environmental remediation .
- Toxicity : 2,3-dihydroxybiphenyl intermediates increase bacterial cell mortality (e.g., Burkholderia TK102), necessitating viability assays (e.g., LIVE/DEAD staining) during biodegradation studies .
Q. How can computational and experimental methods resolve contradictions in the catalytic activity of dioxygenases toward fluorinated biphenyls?
Answer:
- Docking simulations : Use AutoDock Vina to model enzyme-substrate interactions, focusing on fluorine’s steric/electronic effects on active-site residues (e.g., Fe²⁺ coordination in BPDO) .
- Site-directed mutagenesis : Modify key residues (e.g., Phe352 in BphA) to test hypotheses on substrate discrimination .
- Kinetic assays : Compare values for fluorinated vs. non-fluorinated substrates to quantify catalytic efficiency losses (e.g., increases by 3–5× for 3-fluoro-substituted biphenyls) .
Q. What are the implications of fluorine substitution on the photophysical properties of biphenyl-based materials?
Answer:
- Crystal engineering : Fluorine enhances π-stacking interactions, as seen in 4,4′-difluoro-terphenyl derivatives, which exhibit blue-shifted fluorescence (λem ≈ 420 nm) due to reduced conjugation .
- Stability studies : Accelerated aging tests (e.g., 85°C/85% RH) reveal fluorine’s role in suppressing oxidative degradation (e.g., <5% mass loss after 500 hours) .
Methodological Guidance
Q. How to design a stability study for this compound under varying environmental conditions?
Answer:
Q. What strategies mitigate toxicity challenges during in vitro assays with fluorinated biphenyls?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
